molecular formula C9H20O2Si B11907089 2-(Trimethylsilyl)ethyl butyrate

2-(Trimethylsilyl)ethyl butyrate

Cat. No.: B11907089
M. Wt: 188.34 g/mol
InChI Key: NBWCCQDEMBBJNN-UHFFFAOYSA-N
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Description

2-(Trimethylsilyl)ethyl butyrate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound features a trimethylsilyl group, which is known for its chemical inertness and large molecular volume, making it useful in various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Trimethylsilyl)ethyl butyrate can be synthesized through the esterification of 2-(trimethylsilyl)ethanol with butyric acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to promote the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(Trimethylsilyl)ethyl butyrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(Trimethylsilyl)ethyl butyrate primarily involves its role as a protecting group. The trimethylsilyl group provides steric hindrance, preventing unwanted reactions at the protected site. This allows for selective reactions to occur at other functional groups within the molecule. The protecting group can be removed under mild conditions, such as treatment with fluoride ions, to regenerate the original functional group .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trimethylsilyl)ethyl acetate
  • 2-(Trimethylsilyl)ethyl propionate
  • 2-(Trimethylsilyl)ethyl benzoate

Uniqueness

2-(Trimethylsilyl)ethyl butyrate is unique due to its specific ester linkage with butyric acid, which imparts distinct chemical and physical properties. Compared to other similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in both research and industry .

Properties

Molecular Formula

C9H20O2Si

Molecular Weight

188.34 g/mol

IUPAC Name

2-trimethylsilylethyl butanoate

InChI

InChI=1S/C9H20O2Si/c1-5-6-9(10)11-7-8-12(2,3)4/h5-8H2,1-4H3

InChI Key

NBWCCQDEMBBJNN-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OCC[Si](C)(C)C

Origin of Product

United States

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